molecular formula C9H8ClFO3 B13319090 2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid

2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid

Cat. No.: B13319090
M. Wt: 218.61 g/mol
InChI Key: QIDAWHAYOBBTSO-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a chloro, methoxy, and fluoro substituent on a phenyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxyphenylboronic acid.

    Borylation Reaction: The borylation of 5-chloro-2-methoxyphenylboronic acid is carried out using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid derivative.

    Acetic Acid Formation: The final step involves the formation of the acetic acid moiety through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of catalysts, solvents, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylboronic acid
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide
  • Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity compared to similar compounds. The combination of these substituents enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H8ClFO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

QIDAWHAYOBBTSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(=O)O)F

Origin of Product

United States

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